5-Bromo-2-(difluoromethyl)benzaldehyde
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Overview
Description
5-Bromo-2-(difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5BrF2O and a molecular weight of 235.03 g/mol . It is a benzaldehyde derivative, characterized by the presence of bromine and difluoromethyl groups attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethyl)benzaldehyde typically involves the bromination of 2-(difluoromethyl)benzaldehyde. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution reaction . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 5-Bromo-2-(difluoromethyl)benzoic acid.
Reduction: 5-Bromo-2-(difluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(difluoromethyl)benzaldehyde is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, through its reactive aldehyde and bromine groups. These interactions can lead to the formation of covalent bonds or reversible binding, affecting the activity of the target molecules. The difluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, enhancing its effectiveness in biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of the difluoromethyl group.
2-Bromo-5-(difluoromethyl)pyridine: Contains a pyridine ring instead of a benzene ring.
5-Bromo-2-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
5-Bromo-2-(difluoromethyl)benzaldehyde is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and properties compared to its analogs. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
5-bromo-2-(difluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-6-1-2-7(8(10)11)5(3-6)4-12/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCCNDOZJZGNEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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